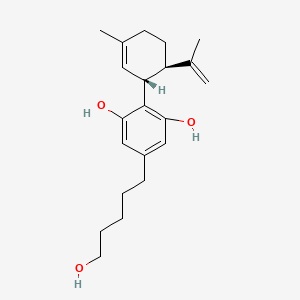
N-Cyanonorbuprenorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyanonorbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine. Buprenorphine is a well-known opioid used for pain management and opioid addiction treatment. This compound is primarily used as an intermediate in the synthesis of other norbuprenorphine derivatives and as an impurity marker in buprenorphine formulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyanonorbuprenorphine typically involves the N-dealkylation of buprenorphine followed by the introduction of a cyano group. The reaction conditions often require the use of strong bases and cyanating agents. For instance, one common method involves the use of sodium hydride and cyanogen bromide in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the removal of impurities .
化学反応の分析
Types of Reactions
N-Cyanonorbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .
科学的研究の応用
N-Cyanonorbuprenorphine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other norbuprenorphine derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Used as an impurity marker in buprenorphine formulations to ensure drug purity.
Industry: Employed in the quality control processes of pharmaceutical manufacturing
作用機序
N-Cyanonorbuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
類似化合物との比較
Similar Compounds
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological properties.
Buprenorphine: The parent compound, widely used for pain management and opioid addiction treatment.
Buprenorphine-3-glucuronide: A metabolite with distinct pharmacological effects.
Uniqueness
N-Cyanonorbuprenorphine is unique due to its specific use as an intermediate in the synthesis of norbuprenorphine derivatives and as an impurity marker. Its partial agonist and antagonist properties also make it distinct in its pharmacological profile .
特性
CAS番号 |
799773-67-4 |
|---|---|
分子式 |
C₂₆H₃₄N₂O₄ |
分子量 |
438.56 |
同義語 |
4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)
